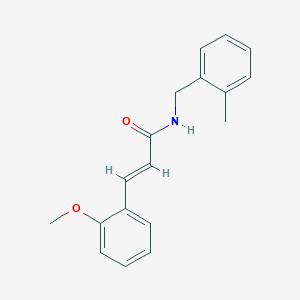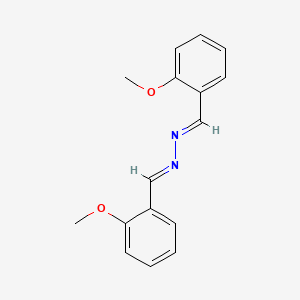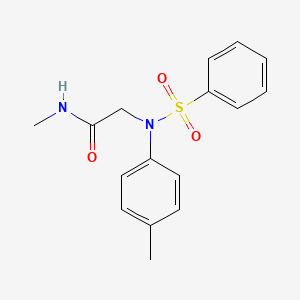
3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide, also known as MMBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMBA belongs to the class of acrylamide derivatives and has been studied for its ability to inhibit the growth of cancer cells.
科学研究应用
3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has been studied extensively for its potential use in cancer therapy. Research has shown that 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has been shown to be effective against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition to its potential use in cancer therapy, 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has also been studied for its antibacterial and antifungal properties.
作用机制
The mechanism of action for 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide involves the inhibition of protein synthesis in cancer cells. 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide binds to the ribosome, which is responsible for protein synthesis, and prevents the formation of new proteins. This leads to the induction of apoptosis in cancer cells, which ultimately results in cell death. 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has also been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has been shown to have minimal toxicity in vitro, making it a promising candidate for cancer therapy. In addition to its anticancer effects, 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has also been shown to have antioxidant and anti-inflammatory properties. These properties may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide is its low toxicity, which makes it a safe compound to use in laboratory experiments. 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide is also relatively easy to synthesize, which makes it an accessible compound for researchers. However, one limitation of 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several directions for future research on 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide. One area of focus could be the development of new synthesis methods to improve the yield and purity of the compound. Another direction could be the investigation of the potential use of 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide in combination with other anticancer agents to enhance its therapeutic effects. Additionally, further research could be conducted to explore the potential applications of 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
合成方法
3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide can be synthesized through a multistep process that involves the reaction of 2-methoxyphenylamine with 2-methylbenzyl chloride, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained through purification and isolation steps. The synthesis method for 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has been optimized in recent years, resulting in higher yields and improved purity.
属性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[(2-methylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14-7-3-4-9-16(14)13-19-18(20)12-11-15-8-5-6-10-17(15)21-2/h3-12H,13H2,1-2H3,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWWNVOSNMXOFJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CNC(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5867549.png)
![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)





![N-cyclohexyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5867589.png)
![6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5867599.png)




![methyl 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5867638.png)